molecular formula C21H14N2O2S B2416209 2-(((4-(2-Pyridylthio)phenyl)amino)methylene)indane-1,3-dione CAS No. 1024313-82-3

2-(((4-(2-Pyridylthio)phenyl)amino)methylene)indane-1,3-dione

Cat. No. B2416209
CAS RN: 1024313-82-3
M. Wt: 358.42
InChI Key: RWAMTZCSVCVOKM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . An overview of the different chemical reactions enabling access to this scaffold but also to the most common derivatives of indane-1,3-dione are presented .


Molecular Structure Analysis

The unique structure of “2-(((4-(2-Pyridylthio)phenyl)amino)methylene)indane-1,3-dione” offers possibilities in various fields, including drug development, catalysis, and materials science.


Chemical Reactions Analysis

Indane-1,3-dione is a versatile building block used in numerous applications . It is used in the design of many different biologically active molecules .

Scientific Research Applications

  • Chemical Synthesis and Structural Analysis : The synthesis and structural characterization of compounds related to indane-1,3-dione have been a focus of research. For example, Asiri and Khan (2011) synthesized a related compound and confirmed its structure through spectral analysis (Asiri & Khan, 2011).

  • Anticoagulant Properties : Some derivatives of indane-1,3-dione have been investigated for their anticoagulant properties. Mitka et al. (2009) synthesized 2-substituted derivatives of indane-1,3-dione and evaluated their anticoagulant activities, finding that certain derivatives showed significant activity (Mitka et al., 2009).

  • Synthetic Methodology and Novel Reactions : The development of new synthetic methodologies involving indane-1,3-dione derivatives has been a topic of interest. For instance, Duan et al. (2016) developed a cuprous cyanide-catalyzed heteroannulation reaction for the synthesis of novel spiro[indane-1,3-dione-1-pyrrolines] (Duan et al., 2016).

  • Antimicrobial Activities : The antimicrobial properties of certain indane-1,3-dione derivatives have been evaluated. Jeyachandran and Ramesh (2011) synthesized 2-(arylsulfonyl)indane-1,3-diones and found them to exhibit significant antimicrobial activity (Jeyachandran & Ramesh, 2011).

  • Optical and Electronic Properties : The exploration of optical and electronic properties of indane-1,3-dione derivatives has been pursued. Seniutinas et al. (2012) reported on the synthesis and new optical features of indan-1,3-dione class structures, focusing on their third-order optical non-linearity (Seniutinas et al., 2012).

properties

IUPAC Name

3-hydroxy-2-[(4-pyridin-2-ylsulfanylphenyl)iminomethyl]inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O2S/c24-20-16-5-1-2-6-17(16)21(25)18(20)13-23-14-8-10-15(11-9-14)26-19-7-3-4-12-22-19/h1-13,24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJIPYAGWXAOWDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=C(C=C3)SC4=CC=CC=N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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